An In-depth Technical Guide to Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate (CAS 87219-29-2)
An In-depth Technical Guide to Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate (CAS 87219-29-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate, with CAS number 87219-29-2, is a chiral building block of significant interest in the pharmaceutical industry. Primarily, it serves as a crucial intermediate in the asymmetric synthesis of various bioactive molecules, most notably β-lactam antibiotics.[1][2] Its rigid furanone core and defined stereochemistry make it an excellent chiral auxiliary, enabling the stereoselective formation of new chemical bonds. This technical guide provides a comprehensive overview of its properties, a detailed synthesis protocol, and analytical methodologies.
Physicochemical Properties
Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate is a white to off-white crystalline powder at room temperature.[2] It is a carbamate derivative, specifically an ester of carbamic acid.[2] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 87219-29-2 | [3] |
| Molecular Formula | C₁₂H₁₃NO₄ | [3] |
| Molecular Weight | 235.24 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 100-104 °C | |
| Boiling Point | 466.1±44.0 °C at 760 mmHg | |
| Density | 1.3±0.1 g/cm³ | |
| Solubility | Soluble in DMSO and Methanol (Slightly). | [5] |
Synthesis
The synthesis of Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate is typically achieved through the N-protection of the corresponding chiral amine, (S)-3-aminodihydrofuran-2(3H)-one, with a benzyloxycarbonyl (Cbz) group. The starting material, (S)-3-aminodihydrofuran-2(3H)-one hydrochloride (also known as L-Homoserine lactone hydrochloride), is commercially available and can be synthesized from natural amino acids like L-methionine or L-aspartic acid.[5][6]
The general synthetic approach involves the reaction of L-Homoserine lactone hydrochloride with benzyl chloroformate in the presence of a base to neutralize the hydrochloric acid formed during the reaction.[2][7]
Experimental Protocol: Synthesis of Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate
This protocol is based on general procedures for the benzyloxycarbonyl protection of amino groups.[7]
Materials:
-
(S)-3-Aminodihydrofuran-2(3H)-one hydrochloride (L-Homoserine lactone hydrochloride)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or another suitable base like triethylamine
-
Dichloromethane (CH₂Cl₂) or another suitable solvent
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel, rotary evaporator)
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve (S)-3-aminodihydrofuran-2(3H)-one hydrochloride in water.
-
Basification: Cool the solution in an ice bath and add a suitable base, such as sodium bicarbonate, portion-wise until the solution is basic (pH ~8-9). This neutralizes the hydrochloride and liberates the free amine.
-
Addition of Benzyl Chloroformate: While vigorously stirring the cooled solution, slowly add benzyl chloroformate dropwise via a dropping funnel. Maintain the temperature at 0-5 °C during the addition.
-
Reaction: Allow the reaction mixture to stir at 0-5 °C for 1-2 hours, and then let it warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash them sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate as a white crystalline solid.
-
Analytical Characterization
The structure and purity of the synthesized Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate can be confirmed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected signals would include aromatic protons from the benzyl group (around 7.3 ppm), a singlet for the benzylic methylene protons (~5.1 ppm), and multiplets for the protons of the tetrahydrofuranone ring.
-
¹³C NMR: Expected signals would include those for the carbonyl carbons of the lactone and carbamate, aromatic carbons, the benzylic carbon, and the carbons of the tetrahydrofuranone ring.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is an essential technique to determine the enantiomeric purity of the final product. A chiral stationary phase, such as one based on derivatized cellulose or amylose, would be suitable for separating the (S) and (R) enantiomers.[8] The mobile phase would typically consist of a mixture of hexane and a polar alcohol like isopropanol.
Applications in Asymmetric Synthesis
Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate is a valuable chiral auxiliary. The carbamate group can direct the stereochemical outcome of reactions at adjacent positions, and the benzyl protecting group can be readily removed under standard hydrogenolysis conditions. Its primary application lies in the synthesis of complex molecules where controlling stereochemistry is critical, such as in the development of novel antibiotics and other therapeutic agents.[1][2]
Safety and Handling
Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. It may cause skin and eye irritation.[4] Detailed safety information can be found in the material safety data sheet (MSDS) provided by the supplier.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate | C12H13NO4 | CID 697924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and application of an N-acylated L-homoserine lactone derivatized affinity matrix for the isolation of quorum sensing signal receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pnrjournal.com [pnrjournal.com]
